molecular formula C14H9ClFNO3 B10969082 N-(1,3-benzodioxol-5-yl)-2-chloro-4-fluorobenzamide

N-(1,3-benzodioxol-5-yl)-2-chloro-4-fluorobenzamide

Cat. No.: B10969082
M. Wt: 293.68 g/mol
InChI Key: MRAMVYBBACIUHU-UHFFFAOYSA-N
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Description

N-(2H-13-BENZODIOXOL-5-YL)-2-CHLORO-4-FLUOROBENZAMIDE is a synthetic organic compound characterized by the presence of a benzodioxole ring fused with a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-13-BENZODIOXOL-5-YL)-2-CHLORO-4-FLUOROBENZAMIDE typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Introduction of the Chlorine and Fluorine Substituents: The chlorination and fluorination of the benzene ring can be achieved using reagents such as thionyl chloride and fluorine gas or other fluorinating agents.

    Amidation Reaction: The final step involves the reaction of the benzodioxole derivative with 2-chloro-4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2H-13-BENZODIOXOL-5-YL)-2-CHLORO-4-FLUOROBENZAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidation can yield quinones or other oxidized derivatives.

    Reduction Products: Reduction can lead to the formation of amines or alcohols.

    Hydrolysis Products: Hydrolysis results in the formation of carboxylic acids and amines.

Scientific Research Applications

N-(2H-13-BENZODIOXOL-5-YL)-2-CHLORO-4-FLUOROBENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of kinase inhibitors and other therapeutic agents.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(2H-13-BENZODIOXOL-5-YL)-2-CHLORO-4-FLUOROBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring and the substituted benzamide structure allow it to bind to active sites of enzymes, potentially inhibiting their activity. This interaction can modulate various biological pathways, making it a valuable compound in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

  • N-(2H-1,3-benzodioxol-5-yl)methyl-3-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridin-2-ylpropanamide
  • N-(2H-1,3-benzodioxol-5-yl)methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine-3-carboxamide
  • 3-(2H-1,3-benzodioxol-5-yl)-N-(3-methylphenyl)propanamide

Uniqueness

N-(2H-13-BENZODIOXOL-5-YL)-2-CHLORO-4-FLUOROBENZAMIDE is unique due to the presence of both chlorine and fluorine substituents on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the benzodioxole ring and benzamide structure provides a distinct profile that can be exploited in various scientific and industrial applications.

Properties

Molecular Formula

C14H9ClFNO3

Molecular Weight

293.68 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-chloro-4-fluorobenzamide

InChI

InChI=1S/C14H9ClFNO3/c15-11-5-8(16)1-3-10(11)14(18)17-9-2-4-12-13(6-9)20-7-19-12/h1-6H,7H2,(H,17,18)

InChI Key

MRAMVYBBACIUHU-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C=C(C=C3)F)Cl

Origin of Product

United States

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